![molecular formula C8H10N2S3 B14249952 Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate CAS No. 213892-47-8](/img/structure/B14249952.png)
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate typically involves the condensation of thiophene-2-carbaldehyde with ethyl hydrazinecarbodithioate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate.
Ethyl hydrazinecarbodithioate: Another precursor used in the synthesis.
Thiophene derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid share structural similarities and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
213892-47-8 |
|---|---|
Fórmula molecular |
C8H10N2S3 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
ethyl N-(thiophen-2-ylmethylideneamino)carbamodithioate |
InChI |
InChI=1S/C8H10N2S3/c1-2-12-8(11)10-9-6-7-4-3-5-13-7/h3-6H,2H2,1H3,(H,10,11) |
Clave InChI |
OEVVNCJXZXPXHM-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=S)NN=CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)

![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
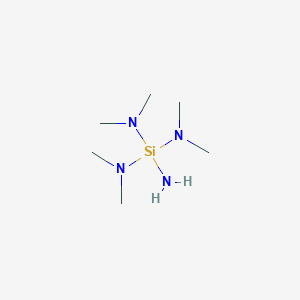

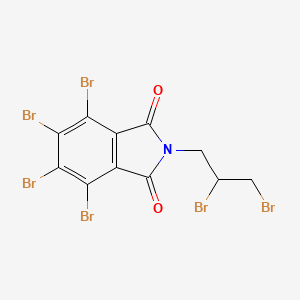
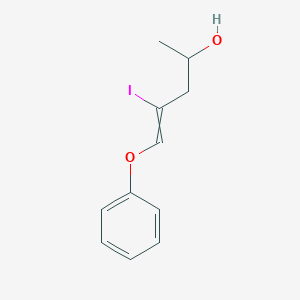
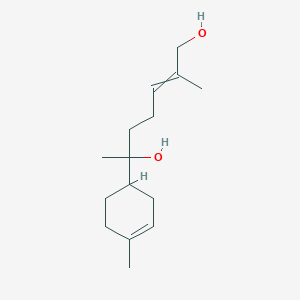
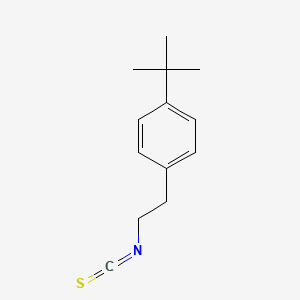
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
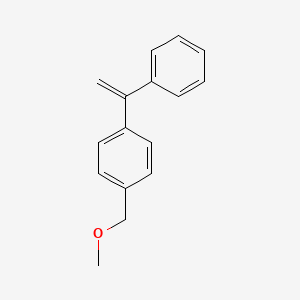
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
